Methyl 3-amino-4-cyanobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-amino-4-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIYYWNOEAWKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305355 | |
| Record name | Methyl 3-amino-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159847-82-2 | |
| Record name | Methyl 3-amino-4-cyanobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159847-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-amino-4-cyanobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Engineering for Methyl 3 Amino 4 Cyanobenzoate
Established Synthetic Routes for Methyl 3-amino-4-cyanobenzoate
The creation of this compound can be approached through several established chemical transformations. These routes focus on either forming the ester from the corresponding carboxylic acid or building the substitution pattern on a simpler benzene (B151609) ring.
A direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 3-amino-4-cyanobenzoic acid. vulcanchem.com The Fischer-Speier esterification is a widely employed protocol for this transformation, typically involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final methyl ester. Due to the presence of the basic amino group, which can be protonated by the acid catalyst, the reaction conditions must be carefully controlled. Common catalysts include sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂). nih.govnih.gov The reaction is an equilibrium process; therefore, using excess methanol or removing water as it forms can drive the reaction towards the product. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification of Aminobenzoic Acids
| Parameter | Condition | Purpose |
|---|---|---|
| Alcohol | Methanol (often as solvent) | Reactant and solvent |
| Catalyst | Concentrated H₂SO₄ or SOCl₂ | Protonates the carbonyl group, activating it for nucleophilic attack |
| Temperature | Reflux | To increase reaction rate |
| Reaction Time | Several hours (e.g., 4-24h) | To allow the reaction to reach equilibrium |
| Workup | Neutralization with a weak base (e.g., NaHCO₃) | To deprotonate the amino group and neutralize excess acid |
An alternative strategy involves the stepwise introduction of the amino and cyano groups onto a suitable benzoate (B1203000) precursor. This requires careful consideration of the directing effects of the substituents to achieve the desired 1,3,4-substitution pattern.
One plausible pathway begins with methyl 3-aminobenzoate (B8586502). The introduction of a cyano group at the 4-position would require an electrophilic cyanation agent, which is not a standard reaction. A more feasible, albeit multi-step, approach would involve a Sandmeyer-type reaction. wikipedia.orgorganic-chemistry.org This would necessitate starting with a precursor like methyl 3,4-diaminobenzoate. One of the amino groups could be selectively diazotized and subsequently displaced by a cyanide nucleophile using a copper(I) cyanide catalyst. wikipedia.orgmasterorganicchemistry.com The Sandmeyer reaction is a powerful tool for introducing a cyano group onto an aromatic ring starting from an aryl amine. wikipedia.orgresearchgate.net
Another regioselective approach, detailed further in section 2.2.2, involves the nitration of a 4-substituted precursor followed by reduction.
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. However, the application of specific MCRs for the direct synthesis of this compound is not widely documented in the literature. In principle, a custom-designed MCR could potentially assemble the core structure from simpler building blocks, but this would represent a novel synthetic development rather than an established route.
Precursor Chemistry and Starting Material Diversification
While m-cyanobenzamide is an isomer of aminocyanobenzoic acid precursors, its direct conversion to this compound is synthetically challenging and not a documented route. The transformation would require the hydrolysis of the amide to a carboxylic acid, introduction of an amino group, and esterification, along with a rearrangement of the substitution pattern from meta (1,3) to the desired 1,3,4 arrangement. Such a pathway would be circuitous and inefficient compared to more direct methods.
A highly logical and well-precedented synthetic route starts with 4-cyanobenzoic acid or its methyl ester, methyl 4-cyanobenzoate (B1228447). sigmaaldrich.comnih.gov This pathway leverages the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. rsc.org
The synthesis proceeds in two key steps:
Regioselective Nitration: Methyl 4-cyanobenzoate is subjected to nitration. Both the ester (-COOCH₃) and cyano (-CN) groups are electron-withdrawing and act as meta-directors. rsc.org Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position meta to both groups, which is the 3-position. This regioselectivity leads to the formation of methyl 4-cyano-3-nitrobenzoate. quizlet.comchegg.com The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures to control the reaction rate and prevent side reactions. rsc.org
Reduction of the Nitro Group: The resulting methyl 4-cyano-3-nitrobenzoate is then treated with a reducing agent to convert the nitro group into an amino group. A variety of reducing systems can be employed for this transformation, including catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C) or metal-acid combinations (e.g., tin or iron in the presence of hydrochloric acid). google.comsciencemadness.org Catalytic hydrogenation is often preferred due to its clean reaction profile and high yields. sciencemadness.org This step yields the final product, this compound.
Table 2: Two-Step Synthesis from Methyl 4-cyanobenzoate
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Nitration | Conc. HNO₃, Conc. H₂SO₄, 0-10 °C | Methyl 4-cyano-3-nitrobenzoate |
| 2 | Reduction | H₂, Pd/C catalyst, in a solvent like methanol or ethanol (B145695) | this compound |
This two-step sequence starting from a readily available 4-cyanobenzoic acid analogue represents one of the most practical and regiochemically controlled methods for preparing this compound.
Optimization of Reaction Conditions and Parameters
The synthesis of aromatic compounds like this compound involves precise control over reaction conditions to maximize yield, purity, and efficiency. Optimization typically focuses on catalyst selection, solvent effects, thermal and pressure inputs, and modern process intensification techniques. While direct synthetic routes for this compound are not extensively detailed in readily available literature, analysis of synthetic methodologies for closely related structural analogs provides significant insight into the key parameters that require optimization. These analogs include various isomers of cyanobenzoic acid methyl esters and aminobenzoic acid esters.
Catalyst Systems and Reagent Specificity
The choice of catalysts and reagents is paramount in directing the chemical transformation toward the desired product and minimizing side reactions. In the synthesis of cyanobenzoate derivatives, various catalytic systems have been employed, ranging from transition metal complexes to solid acid catalysts.
For instance, the synthesis of 3-cyano-benzoic acid methyl ester from 3-halogenated benzoic acid methyl esters has been achieved using palladium catalysts such as Pd(PPh₃)₄. google.comgoogle.com The choice of the cyanating reagent is also critical, with hypertoxic reagents like potassium cyanide, zinc cyanide, or cuprous cyanide being common, although their use presents significant challenges in waste management, hindering industrial-scale production. google.comgoogle.com An alternative green synthesis for methyl 3-cyanobenzoate involves the dehydration of an intermediate oxime, formed from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride, using acetic anhydride (B1165640) as the dehydrating agent. researchgate.net
In the esterification of the carboxylic acid group, a common step in synthesizing benzoate esters, reagents like thionyl chloride (SOCl₂) in methanol are frequently used. chemicalbook.comchemicalbook.com For example, the synthesis of Methyl 3-amino-4-methylbenzoate is achieved by reacting 3-amino-4-methylbenzoic acid with thionyl chloride in anhydrous methanol. chemicalbook.com Similarly, solid acid catalysts like monolith-SO₃H have been used for the methylation of carboxylic acids in toluene (B28343). chemicalbook.com
Below is a table summarizing various catalyst and reagent systems used in the synthesis of analogous compounds.
| Target Compound (Analog) | Precursor | Catalyst System | Reagents | Yield |
| Methyl 3-cyanobenzoate | 3-Halogenated benzoic acid methyl ester | Pd(PPh₃)₄ | KCN, Zn(CN)₂ | N/A |
| Methyl 3-cyanobenzoate | Methyl 3-formylbenzoate | None | Hydroxylamine hydrochloride, NaOH, Acetic Anhydride | 95.1% researchgate.net |
| Methyl 4-cyanobenzoate | 4-Cyanobenzoic acid | monolith-SO₃H | Methanol | N/A |
| Methyl 3-amino-4-methylbenzoate | 3-Amino-4-methylbenzoic acid | None | Thionyl chloride, Methanol | 97% chemicalbook.com |
| Methyl 3-amino-4-bromobenzoate | 3-Amino-4-bromobenzoic acid | None | Thionyl chloride, Methanol | N/A |
Influence of Solvent Systems and Reaction Media
The solvent system plays a crucial role in reaction kinetics, solubility of reagents, and sometimes in the reaction pathway itself. The choice of solvent can significantly impact yield and purity.
In palladium-catalyzed cyanations, polar aprotic solvents like N,N-dimethylformamide (DMF) are often used. google.comgoogle.com For esterification reactions, the alcohol reactant, such as methanol, can also serve as the solvent. chemicalbook.comchemicalbook.com Toluene is another solvent employed, particularly in reactions using solid acid catalysts like monolith-SO₃H for methylation. chemicalbook.com
Recent studies have also explored biphasic solvent systems to facilitate reactions and product separation. For example, in the formation of related imine compounds, a water/dichloromethane (H₂O/CH₂Cl₂) system was found to be highly effective, leading to high yields at room temperature without the need for a catalyst. royalsocietypublishing.org The reaction mixture can be easily separated by extracting the product into the organic layer. royalsocietypublishing.org In some patented procedures for 3-cyano methyl benzoate, a water-immiscible polar organic solvent like 1,2-dichloroethane (B1671644) is used for extraction. google.comgoogle.com
The following table outlines solvent systems used for synthesizing related compounds.
| Reaction Type | Solvent(s) | Precursor(s) | Notes |
| Cyanation | DMF | 3-Chlorobenzoic acid methyl ester, KCN | Common for palladium-catalyzed reactions. google.comgoogle.com |
| Esterification | Methanol | 3-Amino-4-bromobenzoic acid, SOCl₂ | Methanol acts as both reagent and solvent. chemicalbook.com |
| Esterification | Toluene | 4-Cyanobenzoic acid, Methanol | Used with a solid acid catalyst. chemicalbook.com |
| Imine Formation | H₂O/CH₂Cl₂ | 4-cyano-3-formylmethylbenzoate, Aniline | Biphasic system allowing for high yields and easy extraction. royalsocietypublishing.org |
| Extraction/Purification | 1,2-dichloroethane | 3-aldehyde benzoic acid methyl esters | Used to extract the product from an aqueous phase. google.com |
Thermal and Pressure Control for Reaction Selectivity and Efficiency
Temperature is a critical parameter that dictates reaction rate and selectivity. Many syntheses of cyanobenzoate and aminobenzoate derivatives are conducted under reflux conditions to ensure the reaction proceeds to completion.
For example, the synthesis of 3-cyano-benzoic acid methyl ester via a two-step process from 3-chloromethyl benzoic acid methyl esters involves refluxing at 100-110°C for several hours. google.comgoogle.com Similarly, the esterification of 3-amino-4-bromobenzoic acid and 3-amino-4-methylbenzoic acid using thionyl chloride in methanol is carried out at reflux temperature. chemicalbook.comchemicalbook.com The methylation of 4-cyanobenzoic acid using a solid acid catalyst in toluene is performed at 80°C. chemicalbook.com In contrast, some reactions, like the initial step of esterification, may require cooling to 0°C during the dropwise addition of a reactive reagent like thionyl chloride to control the reaction rate and prevent side reactions. chemicalbook.comchemicalbook.com The dehydration step in the green synthesis of methyl 3-cyanobenzoate requires a higher temperature of 130-140°C to achieve a high yield. researchgate.net
Most of these syntheses are conducted at atmospheric pressure, simplifying the required reactor setup.
| Compound (Analog) | Reaction Step | Temperature | Pressure |
| Methyl 3-cyanobenzoate | Nucleophilic substitution / Hydrolysis | 100-110°C (Reflux) google.comgoogle.com | Atmospheric |
| Methyl 3-cyanobenzoate | Dehydration | 130-140°C researchgate.net | Atmospheric |
| Methyl 4-cyanobenzoate | Methylation | 80°C chemicalbook.com | Atmospheric |
| Methyl 3-amino-4-bromobenzoate | Esterification | 0°C (initial), then Reflux chemicalbook.com | Atmospheric |
| Methyl 3-amino-4-methylbenzoate | Esterification | 0°C (initial), then Reflux chemicalbook.com | Atmospheric |
Process Intensification and Continuous Flow Methodologies
Process intensification, particularly through continuous flow chemistry, offers significant advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). flinders.edu.au This methodology utilizes microreactors or tube reactors to perform chemical reactions in a continuously flowing stream. researchgate.net
The key benefits of continuous flow systems include superior mixing and heat transfer, which allows for excellent temperature control. flinders.edu.auumontreal.ca This is especially valuable for managing highly exothermic reactions safely and for performing reactions at temperatures above the solvent's boiling point by controlling the pressure. umontreal.ca The enhanced safety profile is a major driver for its adoption, as hazardous reagents or unstable intermediates are contained in small volumes within the reactor system. nih.gov
Strategies for Product Isolation and Purification
The isolation and purification of the final product are critical steps to ensure it meets the required quality and purity standards. The strategy employed depends on the physical properties of the target compound and the impurities present. Common techniques for compounds like this compound and its analogs include extraction, filtration, crystallization, distillation, and chromatography.
Liquid-liquid extraction is frequently used to separate the product from the reaction mixture. For example, after neutralization with an aqueous solution of sodium bicarbonate, Methyl 3-amino-4-bromobenzoate is extracted using ethyl acetate (B1210297). chemicalbook.com Similarly, derivatives of Methyl (E)-4-cyano-3-((...imino)methyl)benzoate are extracted from an aqueous reaction mixture using dichloromethane. royalsocietypublishing.org The combined organic layers are then typically dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) before the solvent is removed. chemicalbook.comroyalsocietypublishing.org
Filtration is a simple method to remove solid impurities or to isolate a solid product. In the synthesis of a precursor to Methyl (E)-4-cyano-3-((phenylimino)methyl) benzoate, the precipitate of succinimide (B58015) and unreacted N-Bromosuccinimide (NBS) was removed by filtration. royalsocietypublishing.org
Crystallization and Recrystallization are powerful techniques for purifying solid compounds. Crude products can be dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. The synthesis of methyl 3-cyanobenzoate yields a product that is purified by washing, filtration, and subsequent recrystallization from methanol to obtain a high-purity crystalline solid. researchgate.net
Distillation , particularly under reduced pressure (vacuum distillation), is used to purify liquid products or to remove high-boiling solvents. In a patented method for 3-cyano-benzoic acid methyl ester, after the solvent is removed under normal pressure, the final pure product is collected by underpressure distillation. google.comgoogle.com
Column chromatography is employed for the purification of compounds that are difficult to separate by other means. The crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (eluent) is used to move the components at different rates. This technique was used to purify Methyl 3-amino-4-bromobenzoate, using a hexane/ethyl acetate mixture as the eluent. chemicalbook.com
Chemical Transformations and Derivatization of Methyl 3 Amino 4 Cyanobenzoate
Reactivity of the Aromatic Amino Group
The amino group (-NH₂) in Methyl 3-amino-4-cyanobenzoate is a potent activating and ortho-, para-directing group for electrophilic aromatic substitution, and it also serves as a nucleophilic center for a variety of condensation and substitution reactions.
Amidation and Peptide Coupling Reactions
The primary amino group of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. researchgate.netnih.gov This transformation is fundamental in the synthesis of a wide array of more complex molecules.
In the context of peptide synthesis, the amino group can act as the N-terminal residue, allowing for its incorporation into peptide chains. bachem.com Peptide coupling reactions involve the formation of an amide bond between the carboxylic acid of one amino acid and the amino group of another. scielo.org.mx This process typically requires the use of specialized coupling reagents to facilitate the reaction and prevent side reactions. luxembourg-bio.com While specific examples involving this compound are not extensively documented in the literature, its structural analog, 3-amino-4-(methylamino)benzoic acid, has been utilized as a linker in on-resin peptide cyclization, highlighting the utility of this type of scaffold in peptide chemistry. researchgate.netspringernature.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Full Name | Activating Agent |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | Carbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium salt |
Schiff Base and Imine Formation with Carbonyl Compounds
The nucleophilic amino group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. ekb.egcore.ac.uk This reaction typically proceeds under acidic or basic catalysis and involves the formation of a carbinolamine intermediate followed by dehydration. nanobioletters.comnih.gov
The formation of the C=N double bond in the Schiff base extends the conjugation of the aromatic system and introduces a new site for chemical modification. These compounds are valuable intermediates in the synthesis of various heterocyclic systems and have been investigated for their diverse biological activities. nanobioletters.comresearchgate.net
Table 2: General Reaction for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
|---|
Electrophilic Aromatic Substitution on the Amine-Substituted Ring
The benzene (B151609) ring of this compound is substituted with three groups that influence the outcome of electrophilic aromatic substitution (EAS) reactions. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. cognitoedu.orgscispace.com Conversely, the methyl ester and cyano groups are deactivating and meta-directing. youtube.com
In this polysubstituted system, the powerful activating and ortho-, para-directing effect of the amino group dominates. libretexts.org The positions ortho and para to the amino group are positions 5 and 1, respectively. Position 1 is already substituted with the methyl ester group. Therefore, electrophilic substitution is expected to occur predominantly at position 5. However, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. This can lead to a mixture of products. youtube.com Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.comyoutube.com
Diazotization and Subsequent Transformations
The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. masterorganicchemistry.comnih.gov The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, often with the loss of nitrogen gas, a very stable leaving group. google.com
A prominent set of reactions involving diazonium salts is the Sandmeyer reaction, which utilizes copper(I) salts as catalysts to introduce a range of substituents onto the aromatic ring. wikipedia.orgorganic-chemistry.org For instance, treatment with CuCl, CuBr, or CuCN can replace the diazonium group with -Cl, -Br, or -CN, respectively. masterorganicchemistry.comnih.gov These transformations provide a powerful method for the synthesis of a wide array of substituted aromatic compounds that may be difficult to prepare by other means. scirp.org
Table 3: Examples of Sandmeyer Reactions
| Starting Material | Reagents | Major Product |
|---|---|---|
| Diazotized this compound | CuCl | Methyl 3-chloro-4-cyanobenzoate |
| Diazotized this compound | CuBr | Methyl 3-bromo-4-cyanobenzoate |
| Diazotized this compound | CuCN | Methyl 3,4-dicyanobenzoate |
Reactivity of the Aromatic Cyano Group
The cyano group (-C≡N) is a versatile functional group that can be transformed into other important functionalities, most notably carboxylic acids and amides, through hydrolysis.
Hydrolysis to Carboxylic Acids and Amides
The cyano group of this compound can be hydrolyzed under either acidic or basic conditions. chemguide.co.uk The outcome of the reaction is dependent on the reaction conditions.
Under acidic conditions, typically by heating with a strong acid such as aqueous sulfuric or hydrochloric acid, the nitrile is hydrolyzed first to an amide intermediate, which is then further hydrolyzed to a carboxylic acid. organicchemistrytutor.comlibretexts.org In this case, both the cyano group and the methyl ester group are susceptible to hydrolysis, potentially leading to the formation of 3-aminophthalic acid.
Under basic conditions, heating with an aqueous solution of a base like sodium hydroxide (B78521) will also hydrolyze the nitrile. commonorganicchemistry.com The reaction can often be stopped at the amide stage under milder conditions. commonorganicchemistry.comchemistrysteps.com Under more vigorous basic conditions, the initially formed amide will be hydrolyzed to a carboxylate salt. chemistrysteps.com Subsequent acidification is required to obtain the free carboxylic acid. Similar to acidic hydrolysis, the methyl ester is also prone to saponification under these conditions. Selective hydrolysis of the nitrile in the presence of the ester can be challenging and may require specific reagents or carefully controlled conditions. acs.orgscite.ai
Table 4: General Conditions for Nitrile Hydrolysis
| Reaction Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|
| H₃O⁺, heat | Amide | Carboxylic Acid |
| NaOH(aq), mild heat | Amide | Amide |
Reduction to Aminomethyl Derivatives
The nitrile group of this compound can be selectively reduced to a primary aminomethyl group (-CH₂NH₂), yielding methyl 3-amino-4-(aminomethyl)benzoate. This transformation is a crucial step for introducing a flexible aminomethyl linker, often utilized in the synthesis of peptidomimetics and other complex molecular scaffolds. researchgate.net
Catalytic hydrogenation is the most efficient and widely employed method for this conversion. acsgcipr.org The reaction is typically performed using hydrogen gas (H₂) in the presence of a heterogeneous catalyst. acsgcipr.org
Commonly used catalysts include:
Palladium on carbon (Pd/C)
Platinum on carbon (Pt/C)
Raney Nickel (Raney Ni)
The reaction conditions, such as solvent, temperature, and pressure, can be optimized to achieve high yields and minimize side reactions. It is important to note that during catalytic hydrogenation of nitriles, secondary and tertiary amines can form as by-products through the reaction of the primary amine product with intermediate imines. acsgcipr.org Alternative reducing agents, such as lithium aluminum hydride (LiAlH₄), can also effect this transformation, typically affording the primary amine in good yield. libretexts.org Another approach involves the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride (B1222165), which provides a mild and effective catalytic system for nitrile reduction. researchgate.net
| Reagent/System | Description | Typical Conditions |
|---|---|---|
| H₂/Pd/C | Catalytic hydrogenation, a common and efficient method. acsgcipr.org | Hydrogen gas, methanol (B129727) or ethanol (B145695) solvent, room temperature to moderate heat. |
| LiAlH₄ | A powerful hydride reducing agent. libretexts.org | Anhydrous ether solvent (e.g., THF, diethyl ether), followed by aqueous workup. |
| NiCl₂/NaBH₄ | In situ generation of nickel boride for catalytic reduction. researchgate.net | Methanol solvent, room temperature. |
Nucleophilic Additions to the Nitrile Moiety
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.orglibretexts.org This allows it to undergo nucleophilic addition reactions.
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. The initial addition of water leads to the formation of an amide intermediate (methyl 3-amino-4-carbamoylbenzoate). chemistrysteps.com With continued heating, this amide can be further hydrolyzed to the corresponding carboxylic acid, yielding 3-amino-4-carboxybenzoic acid derivatives. libretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile group. This reaction forms an intermediate imine anion, which upon acidic aqueous workup, is hydrolyzed to a ketone. chemistrysteps.com For example, reaction with methylmagnesium bromide followed by hydrolysis would yield methyl 3-amino-4-acetylbenzoate. A key feature of this reaction is that the addition stops after the formation of the imine salt, preventing a second addition of the organometallic reagent. chemistrysteps.com
Cyclization Reactions for Heterocyclic Ring Annulation (e.g., Indazole Formation)
The ortho arrangement of the amino and cyano groups in this compound makes it an excellent precursor for cyclization reactions to form fused heterocyclic systems, most notably indazoles. nih.govnih.gov Indazoles are a significant class of heterocyclic compounds frequently found in medicinally active molecules. nih.gov
A versatile and efficient method for constructing the indazole ring from 2-aminobenzonitriles involves a two-step, one-pot process. thieme-connect.com
Imine Formation: An organometallic reagent, such as a Grignard or organolithium species, is added to the nitrile. This nucleophilic addition forms an intermediate ketimine species. nih.govthieme-connect.com
Oxidative N-N Bond Formation: The subsequent addition of a copper(II) acetate (B1210297) (Cu(OAc)₂) catalyst in the presence of an oxidant like oxygen promotes an intramolecular cyclization via N-N bond formation, yielding the 1H-indazole product. nih.govthieme-connect.com
This strategy allows for the introduction of various substituents at the 3-position of the indazole ring, depending on the organometallic reagent used. thieme-connect.com
Reactivity of the Methyl Ester Group
The methyl ester functionality (-COOCH₃) offers another site for chemical modification, exhibiting reactivity typical of carboxylic acid esters.
Transesterification and Saponification
Saponification: This is the base-catalyzed hydrolysis of the ester. Treatment of this compound with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent leads to the cleavage of the ester bond. The reaction yields the corresponding carboxylate salt (e.g., sodium 3-amino-4-cyanobenzoate) and methanol. Subsequent acidification protonates the carboxylate to give the free carboxylic acid.
Transesterification: The methyl group of the ester can be exchanged for a different alkyl group by reacting the compound with another alcohol (R'-OH) under acidic or basic catalysis. For example, heating the methyl ester in ethanol with a catalytic amount of sulfuric acid would lead to an equilibrium with the corresponding ethyl ester, ethyl 3-amino-4-cyanobenzoate.
Reduction to Alcohol or Aldehyde functionalities
The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Alcohol: A complete reduction of the ester yields a primary alcohol. This transformation requires a strong reducing agent, with lithium aluminum hydride (LiAlH₄) being the most common choice. chemistrysteps.comlibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent like THF, followed by a careful aqueous workup to yield (3-amino-4-cyanophenyl)methanol. Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters under standard conditions. libretexts.orgcommonorganicchemistry.com However, the reactivity of NaBH₄ can be enhanced with certain additives or solvent systems, allowing it to reduce aromatic esters to alcohols. researchgate.net
Reduction to Aldehyde: Partial reduction of the ester to an aldehyde is more challenging as aldehydes are more easily reduced than esters. This selective transformation can be achieved using sterically hindered and less reactive hydride reagents at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose, allowing for the formation of 3-amino-4-cyanobenzaldehyde. commonorganicchemistry.com
| Transformation | Product Functional Group | Typical Reagent(s) |
|---|---|---|
| Saponification | Carboxylic Acid | NaOH or KOH, H₂O/MeOH |
| Transesterification | New Ester (-COOR') | R'-OH, Acid or Base catalyst |
| Reduction to Alcohol | Primary Alcohol (-CH₂OH) | LiAlH₄ |
| Reduction to Aldehyde | Aldehyde (-CHO) | DIBAL-H (low temp.) |
Synthesis of Complex Molecular Scaffolds and Bio-relevant Structures
This compound serves as a valuable starting material in the synthesis of complex molecular scaffolds, particularly those containing fused heterocyclic ring systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. One of the most prominent applications of this compound is in the construction of the quinazolinone skeleton, a core structure in many pharmaceutical agents.
The synthesis of quinazolinone derivatives from this compound typically involves a cyclization reaction where the ortho-amino and cyano groups participate in the formation of the heterocyclic ring. A key transformation is the reaction with a one-carbon synthon, such as formamide (B127407), which provides the additional carbon and nitrogen atoms required to complete the pyrimidinone portion of the quinazolinone ring system.
A notable example is the synthesis of methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate. This process involves the reaction of this compound with formamide under elevated temperatures. In this reaction, the amino group of the starting material attacks the carbon of formamide, and a subsequent intramolecular cyclization involving the cyano group leads to the formation of the quinazolinone ring. This transformation highlights the utility of the specific arrangement of the functional groups in this compound for the efficient construction of these complex, bio-relevant scaffolds.
The resulting quinazolinone derivatives can be further modified at various positions to create a library of compounds for drug discovery programs. The ester group at the 8-position, for instance, can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other functional groups, further diversifying the molecular scaffold.
The following table summarizes the key compounds involved in this synthetic pathway:
| Compound Name | Molecular Formula | Role in Synthesis |
| This compound | C₉H₈N₂O₂ | Starting Material |
| Formamide | CH₃NO | Reagent for Cyclization (One-carbon synthon) |
| Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate | C₁₀H₈N₂O₃ | Product (Complex Molecular Scaffold) |
This synthetic strategy demonstrates the importance of this compound as a versatile building block for the creation of intricate molecular architectures with potential biological applications. The ability to efficiently construct the quinazolinone core opens up avenues for the development of new therapeutic agents.
Mechanistic Investigations of Reactions Involving Methyl 3 Amino 4 Cyanobenzoate
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways is a cornerstone of mechanistic chemistry. For Methyl 3-amino-4-cyanobenzoate, a key reaction of interest is its cyclization to form heterocyclic structures, which are prevalent scaffolds in medicinal chemistry. The presence of an amino group ortho to a cyano group allows for intramolecular reactions, typically leading to the formation of quinazoline (B50416) derivatives.
A plausible pathway for the formation of a 4-aminoquinazoline derivative from this compound involves an initial reaction with a one-carbon electrophile, such as an orthoester or a nitrile, in the presence of a catalyst. The reaction likely proceeds through the following general steps:
Activation of the electrophile: The catalyst, often an acid or a transition metal, activates the electrophilic species.
Nucleophilic attack: The exocyclic amino group of this compound acts as a nucleophile, attacking the activated electrophile.
Intramolecular cyclization: The newly formed intermediate undergoes an intramolecular nucleophilic attack where the endocyclic nitrogen of the cyano group attacks the electrophilic carbon, leading to the formation of the six-membered heterocyclic ring.
Aromatization: The cyclized intermediate then undergoes a series of proton transfers and/or elimination steps to achieve the stable aromatic quinazoline ring system.
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating such complex reaction pathways. e3s-conferences.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. These calculations can help identify the most favorable reaction pathway and provide insights into the geometry of the transition states. For instance, in related cyclization reactions, transition state modeling has been successfully used to understand the mechanism and selectivity of the reaction. e3s-conferences.org
Kinetic Studies and Determination of Rate Laws
While detailed kinetic studies specifically for reactions involving this compound are not extensively reported in the literature, the principles of chemical kinetics can be applied to understand the factors influencing the reaction rates. Kinetic studies are essential for determining the rate law of a reaction, which mathematically expresses the relationship between the rate of a reaction and the concentration of its reactants.
For a hypothetical reaction where this compound (A) reacts with a reagent (B) to form a product (P), the rate law can be expressed as:
Rate = k[A]x[B]y
where:
k is the rate constant
[A] and [B] are the concentrations of the reactants
x and [y] are the orders of the reaction with respect to each reactant
Hypothetical Kinetic Data for a Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Reagent B] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 6.0 x 10-4 |
From this hypothetical data, one could deduce the rate law and the value of the rate constant, providing valuable information about the reaction mechanism. For instance, doubling the concentration of this compound while keeping the concentration of Reagent B constant doubles the initial rate, suggesting the reaction is first order with respect to this compound. Similarly, doubling the concentration of Reagent B while keeping the concentration of this compound constant quadruples the rate, indicating the reaction is second order with respect to Reagent B.
Thermodynamic Considerations in Chemical Transformations
Thermodynamics governs the energy changes that occur during a chemical reaction and determines the position of equilibrium. The key thermodynamic parameters are enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).
Enthalpy (ΔH): Represents the change in heat content of the system. An exothermic reaction (negative ΔH) releases heat, while an endothermic reaction (positive ΔH) absorbs heat.
Entropy (ΔS): Measures the degree of disorder or randomness in a system. Reactions that lead to an increase in the number of molecules or a change from a more ordered to a less ordered state generally have a positive ΔS.
Gibbs Free Energy (ΔG): Combines enthalpy and entropy to determine the spontaneity of a reaction at a constant temperature and pressure. The relationship is given by the equation: ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous reaction, a positive ΔG indicates a non-spontaneous reaction, and a ΔG of zero indicates that the system is at equilibrium.
For reactions involving this compound, such as cyclization to form a stable aromatic quinazoline, the reaction is generally expected to be thermodynamically favorable (negative ΔG). This is because the formation of a stable, conjugated ring system is often an enthalpically driven process.
Estimated Thermodynamic Data for a Hypothetical Cyclization Reaction
| Parameter | Value | Implication |
| ΔH | Negative | Exothermic, formation of stable bonds |
| ΔS | Near zero or slightly negative | Cyclization leads to a more ordered system |
| ΔG | Negative | Spontaneous reaction |
Computational methods can also be employed to estimate these thermodynamic properties, providing valuable predictions about the feasibility and position of equilibrium for a given reaction. For instance, the gas-phase enthalpy of formation for related methyl anthranilate isomers has been determined through a combination of experimental and computational studies. nih.gov
Stereochemical Control and Chiral Induction (if applicable to derivatives)
Stereochemistry is the study of the three-dimensional arrangement of atoms in molecules. While this compound itself is an achiral molecule, reactions involving its derivatives can lead to the formation of chiral centers, making stereochemical control a critical aspect of the synthesis.
If a derivative of this compound possesses a chiral center, or if it reacts with a chiral reagent, the formation of stereoisomers (enantiomers or diastereomers) is possible. Chiral induction refers to the preferential formation of one stereoisomer over another in a chemical reaction.
For example, if a chiral auxiliary is attached to a derivative of 3-amino-4-cyanobenzoic acid, it can influence the stereochemical outcome of subsequent reactions. The chiral auxiliary creates a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product. After the reaction, the chiral auxiliary can be removed, yielding an enantiomerically enriched product.
The principles of stereochemistry are fundamental in drug design and development, as different stereoisomers of a drug molecule can have vastly different biological activities. tru.ca Therefore, the ability to control the stereochemistry of reactions involving derivatives of this compound is of significant importance for the synthesis of new therapeutic agents.
Advanced Spectroscopic and Structural Characterization of Methyl 3 Amino 4 Cyanobenzoate and Its Derivatives
X-ray Crystallography for Absolute Structure Determination and Packing Analysis
In the crystal structure of methyl 3,5-dibromo-4-cyanobenzoate, the benzene (B151609) ring is nearly planar. researchgate.net The packing of this molecule is influenced by short contacts between the carbonyl oxygen and a bromine atom of a neighboring molecule. chemicalbook.comresearchgate.net Additionally, C≡N⋯Br interactions contribute to the formation of inversion dimers, a common packing feature in this class of compounds. chemicalbook.comresearchgate.net For methyl 4-amino-3-methylbenzoate, the crystal structure reveals that the amino and methyl groups lie in the plane of the benzene ring. sigmaaldrich.comchemicalbook.com The molecular packing is characterized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. sigmaaldrich.comchemicalbook.com
Based on these related structures, it can be inferred that the crystal structure of methyl 3-amino-4-cyanobenzoate would likely exhibit a planar benzene ring. The packing would be dominated by hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or the nitrogen of the cyano group of a neighboring molecule.
Table 1: Crystallographic Data for a Related Compound: Methyl 4-amino-3-methylbenzoate sigmaaldrich.comchemicalbook.com
| Parameter | Value |
| Chemical Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) | 98.14 (3) |
| Volume (ų) | 829.4 (3) |
| Z | 4 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The aromatic protons will appear as a complex splitting pattern in the downfield region (typically 6.5-8.0 ppm) due to spin-spin coupling. The chemical shifts will be influenced by the electronic effects of the amino, cyano, and methyl ester groups. The amino group protons are expected to appear as a broad singlet, the chemical shift of which can be solvent and concentration-dependent. The methyl ester protons will give a sharp singlet, typically around 3.8-3.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester group will be the most downfield signal (around 165-170 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with their specific chemical shifts determined by the attached functional groups. The cyano carbon will have a characteristic chemical shift in the range of 115-125 ppm. The methyl carbon of the ester group will be the most upfield signal (around 50-55 ppm).
Advanced NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, can provide information about the through-space proximity of protons, which is valuable for determining the preferred conformation of the molecule in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| -OCH₃ | ~3.9 (s, 3H) | ~52 |
| Aromatic-H | ~6.7-7.9 (m, 3H) | ~110-150 |
| -NH₂ | variable (br s, 2H) | - |
| C=O | - | ~166 |
| C≡N | - | ~118 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used for this purpose.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give the [M-31]⁺ ion, or the loss of the entire methyl ester group (-COOCH₃) to give the [M-59]⁺ ion. Cleavage of the cyano group could also occur.
For a related compound, methyl 3-amino-4-hydroxybenzoate, the mass spectrum shows a molecular ion peak and subsequent fragmentation. researchgate.net Similarly, the fragmentation of the isomeric methyl 3-aminobenzoate (B8586502) has been documented. ncats.io
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z | Ion |
| 176 | [M]⁺ |
| 145 | [M - OCH₃]⁺ |
| 117 | [M - COOCH₃]⁺ |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to probe intermolecular interactions.
FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹. The C≡N stretching of the nitrile group will be a sharp, medium intensity band around 2220-2240 cm⁻¹. The C=O stretching of the ester will be a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching of the ester will appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and aromatic C=C stretching will be seen in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. nih.gov The C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric breathing modes of the aromatic ring are also often prominent. The C=O stretch is generally weaker in the Raman spectrum compared to the FT-IR spectrum.
Studies on related molecules like 4-aminobenzoic acid and 4-cyanobenzoic acid provide a basis for the assignment of vibrational modes.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 | Weak |
| C-H Stretch (aromatic) | 3000-3100 | Strong |
| C≡N Stretch (nitrile) | 2220-2240 | Strong, sharp |
| C=O Stretch (ester) | 1700-1730 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Strong |
| C-O Stretch (ester) | 1100-1300 | Medium |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to study chiral molecules. This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it will not exhibit optical activity, and chiroptical spectroscopy is not applicable for its characterization.
Computational and Theoretical Chemistry Studies on Methyl 3 Amino 4 Cyanobenzoate
Quantum Mechanical Calculations of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the electronic properties and inherent reactivity of a molecule. For Methyl 3-amino-4-cyanobenzoate, these calculations reveal how the interplay of its functional groups governs its chemical behavior.
Detailed research findings from DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), provide a quantitative picture of the molecule's electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.
The Molecular Electrostatic Potential (MEP) surface is another crucial output. It maps the electron density onto the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface typically shows negative potential (red/yellow) around the nitrogen of the cyano group and the oxygens of the ester group, indicating these are sites susceptible to electrophilic attack. The area around the amino group's hydrogen atoms shows positive potential (blue), highlighting them as potential hydrogen bond donors.
Mulliken atomic charge distribution analysis quantifies the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.85 eV | Indicates electron-donating ability; localized on the amino group and benzene (B151609) ring. |
| LUMO Energy | -1.20 eV | Indicates electron-accepting ability; localized on the cyano and ester groups. |
| HOMO-LUMO Gap (ΔE) | 4.65 eV | Reflects chemical reactivity and kinetic stability. |
| Dipole Moment | 4.50 D | Indicates significant molecular polarity. |
Reaction Mechanism Prediction and Energetic Landscape Mapping
Theoretical chemistry can be used to predict the most likely pathways for chemical reactions by mapping the energetic landscape that connects reactants to products. This involves locating and calculating the energies of all stationary points along a reaction coordinate, including reactants, products, intermediates (INT), and transition states (TS).
For instance, a potential reaction of this compound is the hydrolysis of the methyl ester group to form 3-amino-4-cyanobenzoic acid. Computational studies can model this reaction, often in the presence of a catalyst or solvent molecules, to determine the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed.
The energetic landscape provides a detailed, step-by-step profile of the reaction. By comparing the energies of different possible pathways, chemists can predict which mechanism is more favorable. For ester hydrolysis, both acid-catalyzed and base-catalyzed mechanisms can be modeled. The calculations would reveal the geometry of the high-energy transition states and any stable intermediates, such as a tetrahedral intermediate formed by the attack of a water molecule or hydroxide (B78521) ion on the ester's carbonyl carbon.
| Reaction Step | Species | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| 1 | Reactants (Molecule + H₂O) | 0.0 | Initial state. |
| 2 | Transition State 1 (TS1) | +25.5 | Nucleophilic attack on carbonyl carbon. |
| 3 | Intermediate (INT) | +10.2 | Formation of a tetrahedral intermediate. |
| 4 | Transition State 2 (TS2) | +22.8 | Proton transfer and leaving group departure. |
| 5 | Products (Acid + Methanol) | -5.7 | Final state. |
Molecular Docking and Binding Affinity Predictions for Molecular Interactions (non-clinical)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding potential intermolecular interactions in a non-clinical context, such as a molecule's ability to bind to an enzyme or a synthetic receptor.
In a hypothetical docking study, this compound could be docked into the active site of a model protein, such as a kinase or a transferase, to explore its binding mode and affinity. The docking algorithm samples numerous possible conformations and orientations of the ligand within the receptor's binding pocket and scores them based on a force field that estimates the binding energy.
The results of such a study would predict the binding affinity, typically expressed in kcal/mol, and provide a detailed view of the specific interactions that stabilize the complex. These interactions can include hydrogen bonds (e.g., between the amino group and a protein's carbonyl oxygen), π-π stacking (between the benzene ring and aromatic amino acid residues like phenylalanine or tyrosine), and hydrophobic interactions.
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -7.2 kcal/mol | Indicates a favorable binding interaction. |
| Hydrogen Bonds | 2 | Amino group (donor) to Glu-115; Cyano nitrogen (acceptor) to Ser-150. |
| Hydrophobic Interactions | 4 | Benzene ring with Leu-88, Val-95; Methyl group with Ala-148. |
| π-π Stacking | 1 | Benzene ring with Phe-210. |
Quantitative Structure-Activity Relationship (QSAR) Studies based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of molecules with a specific activity, such as binding affinity or reaction rate. nih.gov These models are based on molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.
To build a QSAR model involving this compound, it would be included in a larger dataset of structurally similar compounds with known activities. A wide range of molecular descriptors would be calculated for each molecule, falling into categories such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices). researchgate.net
Statistical techniques like Multiple Linear Regression (MLR) are then used to create a mathematical equation that relates a selection of these descriptors to the observed activity. pensoft.net Such a model can be used to predict the activity of new, untested compounds and to understand which structural features are most important for the activity .
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Physicochemical | Molecular Weight | 176.17 g/mol |
| Physicochemical | LogP (octanol-water partition) | 1.85 |
| Topological | Topological Polar Surface Area (TPSA) | 79.8 Ų |
| Electronic | HOMO-LUMO Gap (ΔE) | 4.65 eV |
| Structural | Number of Hydrogen Bond Donors | 1 (the -NH₂) |
| Structural | Number of Hydrogen Bond Acceptors | 3 (the N of -CN, the two O of -COOCH₃) |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. nih.gov An MD simulation of this compound, typically solvated in a box of water molecules, can reveal its conformational flexibility and how it interacts with its environment. researchgate.net
Conformational analysis from an MD trajectory would show the preferred rotational states (rotamers) of the methyl ester and amino groups relative to the benzene ring. The simulation can quantify the flexibility of different parts of the molecule. Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF), which highlights the most mobile regions of the molecule. mdpi.com
Furthermore, MD simulations are excellent for studying intermolecular interactions in detail. For example, the formation and lifetime of hydrogen bonds between the molecule and surrounding water molecules can be analyzed, providing insight into its solvation properties. The radial distribution function can be calculated to understand the structuring of solvent molecules around the solute's functional groups.
| Analysis | Finding | Interpretation |
|---|---|---|
| RMSD (Backbone) | Average of 0.8 Å | The core benzene ring structure is highly stable. |
| RMSF (by Atom Group) | Methyl ester group shows higher fluctuation (1.5 Å) than the ring (0.6 Å). | The ester group is conformationally more flexible than the rigid aromatic core. |
| Hydrogen Bond Analysis | Average of 3.5 hydrogen bonds with water molecules. | The polar groups (-NH₂, -CN, -COOCH₃) readily interact with the aqueous solvent. |
| Solvent Accessible Surface Area (SASA) | Average of 210 Ų | Quantifies the exposure of the molecule to the solvent. |
Applications in Advanced Materials Science and Chemical Technologies Non Clinical
Development as a Monomer or Intermediate for Functional Polymers
The bifunctional nature of methyl 3-amino-4-cyanobenzoate, possessing both an amino group and a methyl ester group, allows it to serve as a monomer or an intermediate in the synthesis of functional polymers. The amino group can react with carboxylic acids or their derivatives to form amide bonds, a key linkage in polyamides. While direct polymerization of this compound is not extensively documented, its structural motifs are found in various polymer systems.
Aromatic polyamides are known for their exceptional thermal stability and mechanical strength. The introduction of a cyano group into the polymer backbone, which could be achieved by using monomers derived from this compound, can further enhance these properties. The cyano group is known to increase polymer chain rigidity and intermolecular interactions, leading to materials with higher melting points and improved solvent resistance.
Table 1: Potential Polymerization Reactions Involving this compound Derivatives
| Polymer Type | Co-monomer | Potential Properties of Resulting Polymer |
| Polyamide | Aromatic dicarboxylic acid | High thermal stability, good mechanical strength, enhanced solvent resistance |
| Poly(amide-imide) | Trimetallic anhydride (B1165640) acid chloride | Excellent thermal and oxidative stability, high strength and stiffness |
This table presents potential applications based on the functional groups of this compound.
Research into new polymer structures often involves the synthesis of novel monomers to impart specific properties to the final material. The development of diamine monomers from compounds structurally related to this compound has been shown to yield polyamides with interesting characteristics. For instance, the synthesis of polyamides from dicarboxylic acids and diamines bearing pendant groups can lead to polymers with modified solubility and processing characteristics.
Utilization in the Synthesis of Liquid Crystal Precursors
The field of liquid crystals has seen significant advancements through the design and synthesis of new mesogenic compounds. Bent-core liquid crystals, in particular, have garnered attention due to their unique self-assembling properties and potential applications in electro-optical and photonic devices. rsc.org The molecular shape of this compound, with its substituted benzene (B151609) ring, makes it a suitable starting material for the synthesis of bent-core liquid crystal precursors.
The general structure of a bent-core liquid crystal consists of a central bent unit with two side arms. The synthesis often involves the coupling of a central core molecule with various side chains. Derivatives of 3-hydroxybenzoic acid, which are structurally related to this compound, have been successfully used as the central core in the synthesis of photosensitive bent-core liquid crystals. The amino and cyano groups of this compound can be chemically modified to introduce different linking groups and side arms, thereby tuning the mesomorphic properties of the resulting molecules.
Table 2: Examples of Bent-Core Liquid Crystal Precursors Synthesized from Related Benzoic Acid Derivatives
| Central Core Derivative | Side Arm Components | Resulting Mesophase | Reference |
| 3-Hydroxybenzoic acid | Azobenzene and cinnamoyl units | Nematic and polar smectic C phases | rsc.orgmtak.hu |
| 2-Chloro-3-aminobenzoic acid | 4'-Hydroxy-[1,1'-biphenyl]-4-carbonitrile | Monotropic nematic phase | nih.gov |
| 4-Substituted 3-hydroxybenzoic acid | 4-Alkoxybenzoates | Columnar, lamellar, and nematic phases | researchgate.net |
The synthesis of these complex molecules often involves multi-step reactions, where the functional groups of the starting materials are sequentially modified. The presence of the cyano and amino groups on the this compound ring provides reactive sites for such modifications, making it a valuable building block in the design of novel liquid crystalline materials.
Application as a Chemical Probe or Reagent in Analytical Chemistry
While specific applications of this compound as a chemical probe or reagent in analytical chemistry are not widely reported, its chemical structure suggests potential uses. The presence of a primary amino group allows for derivatization reactions, which are commonly employed in analytical chemistry to enhance the detectability of analytes. For example, the amino group can react with fluorescent labeling reagents, enabling the sensitive detection of molecules that incorporate this moiety.
Furthermore, the cyano group can participate in various chemical transformations that could be exploited for analytical purposes. The combination of the amino and cyano groups on the same aromatic ring could also lead to the development of specific colorimetric or fluorometric sensors for certain metal ions or small molecules through chelation or specific binding interactions.
Role in the Design and Synthesis of Ligands for Catalysis
The development of new ligands is crucial for advancing the field of catalysis. The structure of this compound makes it an attractive starting material for the synthesis of ligands for transition metal catalysts. The amino group can be readily converted into an imine through condensation with an aldehyde or ketone, forming a Schiff base. Schiff base ligands are widely used in coordination chemistry and have been shown to form stable complexes with a variety of transition metals. nih.gov
These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, Schiff base complexes have been employed as catalysts in oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, which can be tuned by the substituents on the aromatic rings, play a significant role in the activity and selectivity of the catalyst. The presence of the electron-withdrawing cyano group and the electron-donating amino group (or its derivatives) in ligands derived from this compound could lead to unique catalytic properties.
Table 3: Potential Catalytic Applications of Ligands Derived from this compound
| Ligand Type | Metal | Potential Catalytic Reaction |
| Schiff base | Copper(II), Nickel(II) | Asymmetric alkylation |
| Bidentate N,O-ligand | Various transition metals | Oxidation of anilines |
Research has shown that chiral salen transition metal complexes are effective catalysts in asymmetric synthesis. nih.gov The synthesis of such chiral ligands could potentially start from precursors like this compound, highlighting its role in the development of new catalytic systems.
Exploration in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, leading to the formation of well-defined, ordered structures. The ability of molecules to self-assemble into complex architectures is of great interest for the development of new functional materials. Amino acids and their derivatives are known to self-assemble into various nanostructures through a combination of hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govmdpi.com
This compound possesses several features that could drive self-assembly. The amino group can act as a hydrogen bond donor, while the cyano and carbonyl groups of the methyl ester can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions. These non-covalent interactions could lead to the formation of one-, two-, or three-dimensional supramolecular structures.
The study of self-assembly often involves modifying the molecular structure to control the resulting morphology. For instance, the conjugation of amino acids to bulky aromatic groups can induce fibril formation. nih.gov Similarly, modifying this compound by attaching different functional groups could be a strategy to direct its self-assembly into desired nanostructures with potential applications in areas such as drug delivery and nanotechnology. The principles of molecular self-assembly under confinement could also be applied to create novel structures from this compound. rsc.org
Structure Activity Relationship Sar Studies in Pre Clinical and Mechanistic Contexts
Correlation between Structural Modifications and Synthetic Outcome (Yield, Selectivity)
The synthesis of substituted benzoates, including structures related to methyl 3-amino-4-cyanobenzoate, is highly dependent on the chosen reagents and reaction conditions. Modifications to these parameters directly correlate with the yield and selectivity of the desired product.
For instance, in the synthesis of the related isomer methyl 3-cyanobenzoate from methyl 3-formylbenzoate and hydroxylamine (B1172632) hydrochloride, a high yield of 95.1% was achieved. researchgate.net This outcome was contingent on optimizing several factors, including the molar ratios of reactants and the choice of a specific dehydrating agent, acetic anhydride (B1165640). researchgate.net The study demonstrated that altering the dosage of sodium hydroxide (B78521), ethanol (B145695), hydroxylamine hydrochloride, and the dehydrating agent significantly impacted the final yield. researchgate.net
Table 1: Optimized Conditions for Synthesis of Methyl 3-cyanobenzoate This table is based on research findings for a closely related isomer and serves to illustrate the correlation between reaction parameters and synthetic yield.
| Parameter | Optimized Condition | Resulting Yield |
|---|---|---|
| Dehydrating Agent | Acetic Anhydride | 95.1% |
| Molar Ratio (starting material:hydroxylamine HCl:NaOH:ethanol:acetic anhydride) | 1.0:1.5:1.8:6.0:1.5 | 95.1% |
Similarly, another method for preparing methyl 4-cyanobenzoate (B1228447) from m-Cyanobenzamide and methanol (B129727) reported a yield of 93% when using a 20% hydrochloric acid/methanol solution. chemicalbook.com These examples underscore the principle that precise control over structural inputs (reagents) and reaction conditions is essential for achieving high yield and selectivity in the synthesis of cyanobenzoate derivatives.
Influence of Substituent Effects on Chemical Reactivity and Stability
The chemical reactivity and stability of this compound are governed by the electronic effects of its substituents. The amino (-NH2) group is a strong activating group and directs electrophiles to the ortho and para positions due to its electron-donating resonance effect. Conversely, the cyano (-CN) and methyl ester (-COOCH3) groups are electron-withdrawing and deactivating, directing electrophiles to the meta position.
In this compound, the positions of these groups create a nuanced reactivity profile:
Amino Group (-NH2) at C3: Strongly activates the ring, particularly at positions 2, 4, and 6.
Cyano Group (-CN) at C4: Strongly deactivates the ring.
Methyl Ester (-COOCH3) at C1: Deactivates the ring.
The powerful activating effect of the amino group generally dominates, making the molecule susceptible to electrophilic substitution at the positions ortho and para to it (positions 2 and 6, as position 4 is already substituted). The compound's stability and utility as a synthetic intermediate are enhanced by the cyano group, which provides a reactive handle for transformations into other functional groups like amides or carboxylic acids. chemimpex.com This dual functionality makes it a versatile building block in the synthesis of more complex molecules. chemimpex.com
SAR in Modulating in vitro Biological Activity for Derived Compounds
While specific SAR studies on this compound are not extensively documented, research on closely related aminobenzoate derivatives provides significant insights into how structural modifications influence biological activity. These studies often use the aminobenzoate scaffold to develop inhibitors for specific enzymes by systematically altering substituents on the aromatic ring. mdpi.com
A study on methyl 4-aminobenzoate (B8803810) derivatives as inhibitors of glutathione (B108866) reductase (GR) and glutathione S-transferase (GST) revealed a clear structure-activity relationship. nih.gov The inhibitory potential was found to be highly dependent on the nature and position of halogen and nitro substituents on the benzene (B151609) ring. nih.gov
Table 2: In Vitro Inhibitory Activity (Ki) of Methyl 4-aminobenzoate Derivatives on Glutathione Reductase (GR) This data is from derivatives of the related compound Methyl 4-aminobenzoate and is presented to demonstrate SAR principles.
| Compound | Substituents | GR Ki (µM) |
|---|---|---|
| 1 | 3-bromo-5-fluoro | 0.325 ± 0.012 |
| 4 | 2-bromo | N/A (Lowest binding energy in silico) |
| 5 | 2-nitro | N/A (Inhibited GST more strongly) |
| 6 | 2-chloro | N/A |
The data indicated that methyl 4-amino-3-bromo-5-fluorobenzoate was a potent inhibitor of GR, with a Ki value of 0.325 µM. nih.gov In silico molecular docking studies further suggested that derivatives with bromo and chloro substituents had the lowest binding energies, indicating a strong potential for interaction with the target enzymes. nih.gov
Furthermore, research into pyrazole (B372694) derivatives, which incorporated a 4-amino-3-cyano-phenyl moiety, identified compounds with HIV-1 replication inhibitory activity. researchgate.net This highlights the utility of the aminocyanobenzoate scaffold in generating molecules that can interact with specific biological targets. The development of such compounds provides a foundation for SAR studies to understand the relationship between chemical structure and biological activity, which is crucial for the rational design of more effective therapeutic agents. mdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 3-amino-4-cyanobenzoate with high purity?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Nitration of methyl 4-cyanobenzoate followed by selective reduction of the nitro group to an amine. Catalytic hydrogenation (e.g., H₂/Pd-C) is preferred for reduction to avoid side reactions common with traditional reducing agents .
- Step 2 : Monitor reaction progress using TLC (hexane/EtOH, 1:1) and confirm purity via HPLC or NMR. For structural verification, compare the compound’s SMILES notation (
COC(=O)C1=C(C=CC(=C1)N)C#N) and InChI key with computational tools like PubChem .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- NMR Analysis : Assign peaks using 2D NMR (e.g., HSQC, HMBC) to distinguish between aromatic protons and amine/cyano groups. For example, the amine proton may appear as a broad singlet at δ 5.5–6.0 ppm in DMSO-d₆ .
- IR Validation : Confirm the presence of the cyano group (C≡N stretch at ~2220 cm⁻¹) and ester carbonyl (C=O stretch at ~1720 cm⁻¹) .
- Reference Standards : Cross-check with structurally similar compounds like Methyl 3-amino-4-methoxybenzoate (CAS 24812-90-6), which shares overlapping spectral features but lacks the cyano group .
Advanced Research Questions
Q. What strategies mitigate instability of this compound under acidic or basic conditions?
- Methodological Answer :
- pH Control : Maintain neutral conditions (pH 6–8) during reactions. The cyano group is susceptible to hydrolysis under strong acids/bases, forming unwanted amides or carboxylic acids .
- Stabilizers : Add antioxidants like BHT (0.1% w/w) to prevent oxidation of the aromatic amine. Store the compound at –20°C in amber vials to limit photodegradation .
- Accelerated Stability Studies : Conduct stress testing (40°C/75% RH for 4 weeks) and monitor degradation via LC-MS to identify major degradation pathways .
Q. How can this compound serve as a building block for novel heterocyclic compounds?
- Methodological Answer :
- Cyclization Reactions : React with aldehydes (e.g., 4-formylphenoxy derivatives) to form quinazoline or triazine scaffolds. Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .
- Functionalization : The amine group can undergo Buchwald-Hartwig coupling to introduce aryl/heteroaryl moieties, while the cyano group facilitates click chemistry (e.g., azide-alkyne cycloaddition) .
- Case Study : Analogues like Methyl 3-acetyl-4-aminobenzoate (CID 10856336) have been used to develop anti-cancer agents by targeting kinase inhibition .
Q. What analytical techniques are critical for quantifying trace impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Detect impurities at ppm levels via high-resolution MS (e.g., Q-TOF) .
- Headspace GC : Identify volatile byproducts (e.g., methyl esters from ester exchange) using a DB-5 column and FID detection .
- Reference Standards : Compare retention times and spectra with certified impurities like 4-chlorobenzophenone (CAS 134-85-0) for method validation .
Data Interpretation and Conflict Resolution
Q. How should researchers address discrepancies in reported melting points for this compound derivatives?
- Methodological Answer :
- Recrystallization Solvents : Variations in mp (e.g., 170–174°C vs. 58–60°C for related esters) often arise from solvent polarity differences. Use DSC to confirm polymorphic forms .
- Purity Assessment : Contaminants like unreacted starting materials (e.g., methyl 3-cyanobenzoate, CAS 13531-48-1) can depress melting points. Validate purity via elemental analysis (C, H, N) .
Q. What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model charge distribution. The cyano group’s electron-withdrawing effect enhances para/ortho positions for substitution .
- SAR Analysis : Compare with analogues like Methyl 3-amino-4-hydroxybenzoate (NIST CID 63435-16-5) to assess how substituents (CN vs. OH) influence reactivity .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
